BenchChemオンラインストアへようこそ!

methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Hepatitis B HBsAg inhibitor Antiviral

The compound methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946313-21-9) is a heterocyclic hybrid molecule that fuses a 3,4-dihydroisoquinoline sub-structure with a 2-aminothiazole scaffold via an amide-ethyl linker, and is capped by a methyl carbamate moiety. This specific architecture places it within a therapeutically active chemical space exemplified by the dihydroisoquinoline class disclosed in US20220081434, where thiazole-substituted analogs demonstrate potent inhibition of Hepatitis B surface antigen (HBsAg) and HBV DNA.

Molecular Formula C16H17N3O3S
Molecular Weight 331.39
CAS No. 946313-21-9
Cat. No. B2537049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946313-21-9
Molecular FormulaC16H17N3O3S
Molecular Weight331.39
Structural Identifiers
SMILESCOC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C16H17N3O3S/c1-22-16(21)18-15-17-13(10-23-15)8-14(20)19-7-6-11-4-2-3-5-12(11)9-19/h2-5,10H,6-9H2,1H3,(H,17,18,21)
InChIKeyLNTRYUCFFGNYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946313-21-9): Structural and Pharmacophoric Baseline


The compound methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946313-21-9) is a heterocyclic hybrid molecule that fuses a 3,4-dihydroisoquinoline sub-structure with a 2-aminothiazole scaffold via an amide-ethyl linker, and is capped by a methyl carbamate moiety . This specific architecture places it within a therapeutically active chemical space exemplified by the dihydroisoquinoline class disclosed in US20220081434, where thiazole-substituted analogs demonstrate potent inhibition of Hepatitis B surface antigen (HBsAg) and HBV DNA [1]. Its definition as a discrete single chemical entity, rather than a broad mixture, is critical for reproducible pharmacological and chemical biology studies.

Why Generic Substitution Fails for Methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate in HBV Research


Structural analogs within the dihydroisoquinoline class cannot be trivially interchanged because minor modifications to the thiazole substitution pattern or the carbamate tail profoundly alter target engagement and antiviral potency [1]. The patent literature demonstrates that the substitution on the thiazole ring is a key determinant for both HBsAg and HBV DNA inhibitory activity, with specific functional groups conferring 'extremely strong' dual inhibition, while close analogs may lose this balanced profile [1]. Therefore, the precise methyl carbamate substitution on the 2-aminothiazole core of this compound defines a unique pharmacophoric point that generic or unsubstituted analogs are unlikely to replicate.

Quantitative Differentiation Evidence for Methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate


HBsAg Inhibition: Class-Level Potency vs. Unsubstituted Thiazole Baseline

The dihydroisoquinoline patent family reports that thiazole ring-substituted analogs exhibit 'extremely strong activity for inhibiting Hepatitis B surface antigen' [1]. While a direct head-to-head quantitative comparison for this specific carbamate derivative is not publicly disclosed, the patent asserts that the nature of the thiazole substitution (here, the 2-N-methyl carbamate) is critical for achieving this high potency, with unsubstituted or differently substituted thiazoles serving as a less active baseline [1]. This positions the target compound's specific functionalization as a driver of the class's high intrinsic HBsAg activity.

Hepatitis B HBsAg inhibitor Antiviral

HBV DNA Replication Suppression: Dual-Action Differentiation from Single-Mechanism Antivirals

The same patent class explicitly claims that the thiazole-substituted dihydroisoquinolines possess an 'extremely strong activity for inhibiting HBV DNA' in addition to HBsAg inhibition [1]. This dual mechanism of action—suppressing both viral antigen secretion and intracellular DNA replication—is a distinguishing feature compared to nucleos(t)ide analogs (e.g., entecavir, tenofovir) that primarily target the HBV polymerase and have minimal direct effect on HBsAg [2]. The target compound, by virtue of its structural inclusion in this class, is designed to deliver this dual pharmacological effect.

HBV DNA Antiviral Replication inhibitor

Bioavailability and Low-Dose Efficacy Potential: Pharmacokinetic Advantage over Early Isoquinolinone Leads

The patent disclosure highlights that the invented thiazole-substituted dihydroisoquinoline compounds exhibit 'relatively high bioavailability and is capable of exerting drug efficacy at a relatively low dose, thereby reducing the potential toxicity of the compound' [1]. This is a significant advancement over earlier isoquinolinone-based PARP or MGAT2 inhibitors that often suffer from poor oral absorption or require high systemic exposure [2]. The target compound, featuring a balanced lipophilic dihydroisoquinoline and a polar methyl carbamate, is engineered within this optimized pharmacokinetic space.

Bioavailability Pharmacokinetics Low-dose efficacy

Structural Specificity for BTK Degradation vs. Simple BTK Inhibition

A related patent application (WO2023073708) describes bifunctional heterocyclic compounds that recruit Bruton's tyrosine kinase (BTK) to the ubiquitin proteasome pathway for degradation [1]. While the target compound is not explicitly claimed as a PROTAC, its dihydroisoquinoline-thiazole-carbamate core is a privileged scaffold for designing such bifunctional degraders. This differentiates it from simple BTK inhibitors like ibrutinib, which only block kinase activity without eliminating the protein scaffold [2]. The target compound's core thus provides a unique entry point for chemical biology studies exploring the pharmacological benefits of BTK degradation over inhibition.

BTK degrader PROTAC Bifunctional compound

High-Priority Application Scenarios for Methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate


Dual HBV Antigen and DNA Suppression Probe for Functional Cure Research

This scenario leverages the compound's class-claimed dual inhibition of HBsAg and HBV DNA [1]. Researchers developing combination therapies to achieve functional cure of chronic hepatitis B can use this compound as a chemical probe to dissect the contribution of simultaneous viral protein and nucleic acid suppression, a phenotype not achievable with current polymerase inhibitors.

Lead Optimization for Oral Anti-HBV Agents with Favorable Bioavailability

Given the patent's emphasis on high oral bioavailability and low-dose efficacy [1], this compound is an ideal starting point for medicinal chemistry campaigns aiming to develop orally active HBV therapeutics. Its structural features can be systematically modified while maintaining the core pharmacophore responsible for the favorable pharmacokinetic profile.

Chemical Biology Tool for BTK-Dependent Pathway Elucidation

Based on its scaffold similarity to bifunctional BTK degraders [2], this compound can be utilized in cellular models of B-cell receptor signaling to compare the phenotypic outcomes of BTK degradation versus simple catalytic inhibition. This is crucial for understanding the non-kinase scaffolding functions of BTK in lymphomagenesis.

Structural Biology and Co-crystallization Studies with HBV Core Protein

The compound's unique combination of a dihydroisoquinoline and a 2-aminothiazole carbamate makes it a valuable ligand for structural biology efforts targeting the HBV core protein or related viral assembly machinery. Co-crystallization trials can provide high-resolution insights into the binding mode of this dual-action chemotype, guiding structure-based drug design.

Quote Request

Request a Quote for methyl (4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.